2-Bromoquinoline-4-carbaldehyde

描述

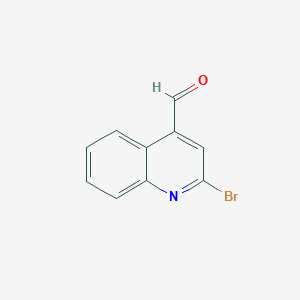

Structure

2D Structure

属性

IUPAC Name |

2-bromoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFVQQKMECYPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628583 | |

| Record name | 2-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866831-75-6 | |

| Record name | 2-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. Two primary, robust, and reproducible methodologies are presented in detail: the oxidation of 2-bromo-4-methylquinoline and the reduction of 2-bromoquinoline-4-carboxylic acid. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual diagrams of the reaction workflows to aid researchers in the efficient synthesis of this target molecule.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoline core is crucial for the modulation of these activities. This compound serves as a versatile building block, with the bromine atom at the 2-position susceptible to various nucleophilic substitution and cross-coupling reactions, and the aldehyde group at the 4-position providing a handle for further derivatization, such as reductive amination, oxidation, or olefination. This guide delineates two effective synthetic routes to this important intermediate.

Synthetic Pathways

Two principal synthetic strategies have been identified and are detailed below.

Pathway 1: Oxidation of 2-Bromo-4-methylquinoline

This pathway offers a direct approach to the target molecule from the commercially available 2-bromo-4-methylquinoline. The key transformation is the selective oxidation of the methyl group to an aldehyde, commonly achieved using selenium dioxide (SeO₂).

Pathway 2: Reduction of 2-Bromoquinoline-4-carboxylic Acid

This two-step pathway begins with the synthesis of 2-bromoquinoline-4-carboxylic acid, which is then converted to the target aldehyde. This route provides an alternative for laboratories where the carboxylic acid precursor is more readily available or can be synthesized in-house.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic steps described in this guide.

| Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Pathway 1 | |||||||

| Oxidation | 2-Bromo-4-methylquinoline | Selenium Dioxide (SeO₂) | Dioxane | 4-8 | Reflux (101) | 60-75 | >95 |

| Pathway 2 | |||||||

| Step 2a: Bromination | 2-Hydroxyquinoline-4-carboxylic acid | Phosphorus tribromide (PBr₃) | Toluene | 3 | Reflux (111) | 56 | >98 |

| Step 2b: Acyl Chloride Formation | 2-Bromoquinoline-4-carboxylic acid | Thionyl chloride (SOCl₂) | None/DCM | 2-4 | Reflux (78) | >95 (crude) | - |

| Step 2c: Reduction | 2-Bromoquinoline-4-carbonyl chloride | Lithium tri-tert-butoxyaluminum hydride | Anhydrous THF | 1-3 | -78 to RT | 70-85 | >97 |

Experimental Protocols

Pathway 1: Oxidation of 2-Bromo-4-methylquinoline

Materials:

-

2-Bromo-4-methylquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-bromo-4-methylquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 - 1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Pathway 2: Reduction of 2-Bromoquinoline-4-carboxylic Acid

This pathway is divided into three steps:

Step 2a: Synthesis of 2-Bromoquinoline-4-carboxylic acid [1]

Materials:

-

2-Hydroxyquinoline-4-carboxylic acid

-

Phosphorus tribromide (PBr₃)

-

Toluene

-

Crushed ice

-

Ethyl acetate

-

1N Sodium hydroxide solution

-

1N Hydrochloric acid

Procedure:

-

A mixture of 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) and phosphorus tribromide (4.1 eq) in toluene is heated to reflux for 3 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.

-

The mixture is extracted with ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The residue is dissolved in 1N sodium hydroxide solution and extracted with ethyl acetate to remove non-acidic impurities.

-

The aqueous phase is acidified to pH 3 with 1N hydrochloric acid, leading to the precipitation of a white solid.

-

The solid is collected by filtration, washed with water, and dried to give 2-bromoquinoline-4-carboxylic acid.[1]

Step 2b: Synthesis of 2-Bromoquinoline-4-carbonyl chloride

Materials:

-

2-Bromoquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, optional)

-

A catalytic amount of N,N-dimethylformamide (DMF, optional)

Procedure:

-

To a flask containing 2-bromoquinoline-4-carboxylic acid (1.0 eq), add an excess of thionyl chloride (5-10 eq). A co-solvent such as dichloromethane can be used. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-bromoquinoline-4-carbonyl chloride is typically used in the next step without further purification.

Step 2c: Reduction to this compound

Materials:

-

2-Bromoquinoline-4-carbonyl chloride

-

Lithium tri-tert-butoxyaluminum hydride (or Diisobutylaluminium hydride - DIBAL-H)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude 2-bromoquinoline-4-carbonyl chloride (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF to the cooled solution. Maintain the temperature at -78 °C during the addition.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the aldehyde proton typically in the range of δ 9.5-10.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the quinoline core and a downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆BrNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1710 cm⁻¹.

Conclusion

This technical guide has outlined two reliable and effective synthetic routes for the preparation of this compound. Pathway 1, the direct oxidation of 2-bromo-4-methylquinoline, is a more concise route, while Pathway 2, the reduction of 2-bromoquinoline-4-carboxylic acid, offers a viable alternative, particularly when the carboxylic acid is a more accessible starting material. The detailed experimental protocols and compiled quantitative data are intended to provide researchers with the necessary information to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Bromoquinoline-4-carbaldehyde: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a quinoline core substituted with a reactive bromine atom at the 2-position and an aldehyde group at the 4-position, provides a unique platform for the development of novel therapeutic agents and complex organic molecules. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group, combined with the lability of the C-Br bond, imparts a distinct chemical reactivity profile to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | [1] |

| Molecular Weight | 236.07 g/mol | [2] |

| Melting Point | 55-58 °C | [3] |

| Appearance | Solid | [3] |

| CAS Number | 866831-75-6 | [1] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of the expected spectroscopic data based on the analysis of similar compounds.

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | δ ~10.1 ppm (s, 1H): Aldehydic proton (CHO). Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[4] δ 7.5-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. |

| ¹³C NMR | δ ~193 ppm: Aldehydic carbon (C=O). Typically found in the downfield region of the spectrum.[5] δ ~150-160 ppm: Quaternary carbons of the quinoline ring, including the carbon bearing the bromine atom (C2) and other carbons of the heterocyclic ring.[6] δ ~120-140 ppm: Aromatic carbons (CH) of the quinoline ring. |

| FT-IR (cm⁻¹) | ~1700 cm⁻¹ (strong): C=O stretching vibration of the aldehyde group.[7] ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): C-H stretching vibrations of the aldehyde group (Fermi resonance).[4] ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring. ~850-750 cm⁻¹: C-H out-of-plane bending vibrations of the aromatic protons. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z 236 and 238 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom. Fragmentation: Loss of the aldehyde group (-CHO, 29 amu) to give a fragment at m/z 207/209. Loss of the bromine atom (-Br, 79/81 amu) to give a fragment at m/z 157. Further fragmentation of the quinoline ring.[8][9] |

Synthesis

A plausible and efficient method for the synthesis of this compound is the selective oxidation of the corresponding 2-bromo-4-methylquinoline. This transformation can be achieved using various oxidizing agents, with hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) in the presence of a catalytic amount of an acid in a suitable solvent like DMSO being a mild and effective option.[10]

Experimental Protocol: Oxidation of 2-Bromo-4-methylquinoline

Materials:

-

2-Bromo-4-methylquinoline

-

(Diacetoxyiodo)benzene (PIDA)

-

Dichloroacetic acid (catalyst)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2-bromo-4-methylquinoline (1.0 eq) in anhydrous DMSO, add (diacetoxyiodo)benzene (PIDA) (2.0-3.0 eq) and a catalytic amount of dichloroacetic acid.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Potential Transformations

The presence of both a reactive aldehyde group and a labile bromine atom on the quinoline scaffold makes this compound a valuable intermediate for a variety of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality can readily undergo a range of classical reactions, allowing for the introduction of diverse structural motifs at the 4-position of the quinoline ring.

-

Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of 2-bromo-4-vinylquinolines. The stereochemical outcome (E/Z) of the resulting alkene is dependent on the nature of the ylide used.[11][12]

-

Condensation Reactions: Condensation with primary amines or hydrazines leads to the formation of the corresponding imines or hydrazones, which can serve as precursors for further functionalization or as bioactive molecules themselves.[13][14]

Caption: Reactions involving the aldehyde group.

Reactions Involving the Bromine Atom

The bromine atom at the C-2 position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the quinoline ring facilitates the displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of substituents at the 2-position.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their esters allows for the formation of a carbon-carbon bond, leading to the synthesis of 2-aryl- or 2-vinylquinoline-4-carbaldehydes.[15][16][17]

-

Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes provides a direct route to 2-alkynylquinoline-4-carbaldehydes, which are valuable building blocks in organic synthesis.[18][19][20]

Caption: Reactions involving the bromine atom.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in the synthesis of complex heterocyclic systems and novel drug candidates. The dual reactivity of the aldehyde and bromo substituents offers a rich platform for chemical diversification. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential chemical transformations, which will be of considerable value to researchers working in the fields of organic synthesis and medicinal chemistry. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and efficient synthetic methodologies and the development of molecules with important biological activities.

References

- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 2. 866831-75-6|this compound|BLD Pharm [bldpharm.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromoquinoline-4-carbaldehyde (CAS 866831-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinoline-4-carbaldehyde is a substituted quinoline derivative that holds significant promise in various scientific domains, particularly in medicinal chemistry and materials science. Its unique molecular architecture, featuring a quinoline core functionalized with a reactive aldehyde group and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Properties and Data

This compound is a solid organic compound with the chemical formula C₁₀H₆BrNO. The presence of the quinoline ring system, the aldehyde functional group, and the bromine substituent bestows upon it a unique set of physical and chemical properties. A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 866831-75-6 |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O |

| InChI Key | LNUYRTFVEJROCI-UHFFFAOYSA-N |

Note: Some properties are computationally predicted and may vary from experimental values.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies, primarily leveraging established methods for the formation of the quinoline ring and the introduction of the aldehyde functionality. While a specific, detailed protocol for its direct synthesis is not extensively documented in publicly available literature, plausible synthetic routes can be inferred from the synthesis of analogous compounds.

Plausible Synthetic Pathways

Two logical and commonly employed synthetic strategies for obtaining this compound are the Vilsmeier-Haack reaction and the oxidation of a corresponding methylquinoline.

2.1.1. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] In the context of synthesizing this compound, a suitable starting material would be a 2-bromo-substituted acetanilide derivative. The reaction proceeds via the formation of a Vilsmeier reagent from a formamide (e.g., N,N-dimethylformamide) and a chlorinating agent (e.g., phosphorus oxychloride), which then acts as the formylating agent.

dot

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction with Substrate: To the prepared Vilsmeier reagent, add the 2-bromo-substituted N-arylacetamide portion-wise, maintaining the temperature below 5°C.

-

Cyclization: After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain it for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

2.1.2. Oxidation of 4-Methyl-2-bromoquinoline

Another viable synthetic route involves the oxidation of the methyl group of 4-methyl-2-bromoquinoline. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).

dot

Caption: Oxidation of 4-Methyl-2-bromoquinoline.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a suitable solvent (e.g., dioxane/water mixture), dissolve 4-methyl-2-bromoquinoline.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the selenium byproduct. Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | - Aldehydic proton (CHO): Singlet, ~10.0-10.5 ppm- Aromatic protons on the quinoline ring: Multiplets, ~7.5-9.0 ppm |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-200 ppm- Aromatic carbons: ~120-150 ppm- Carbon bearing bromine (C-Br): Shifted due to halogen effect |

| IR (cm⁻¹) | - C=O stretch (aldehyde): ~1690-1715 cm⁻¹- C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹- Aromatic C=C and C=N stretches: ~1500-1600 cm⁻¹- C-Br stretch: ~500-650 cm⁻¹ |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (236.07 g/mol ) with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio). |

Potential Applications in Research and Drug Discovery

The chemical structure of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.[2]

Medicinal Chemistry and Drug Development

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[3] The presence of the aldehyde group in this compound allows for its facile conversion into various other functional groups, such as amines, alcohols, and carboxylic acids, enabling the synthesis of a diverse library of quinoline-based compounds for biological screening. The bromine atom can also be a site for further modification through cross-coupling reactions or can contribute to binding interactions with biological targets.[2]

dot

Caption: Role in Drug Discovery Workflow.

Materials Science

The quinoline scaffold possesses inherent fluorescence properties.[2] The electronic nature of the bromine and aldehyde substituents in this compound can modulate these photophysical properties. This makes the compound a potential building block for the development of fluorescent probes for sensing and imaging applications. Furthermore, the extended π-system of the quinoline ring suggests potential applications in the synthesis of organic electronic materials.[2]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This technical guide has outlined its key properties, plausible synthetic routes with hypothetical experimental protocols, and potential applications. While detailed experimental data for this specific compound is limited in the public domain, the information provided herein serves as a foundation for researchers and scientists to explore its utility in their respective fields. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

Elucidating the Structure of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

Molecular Structure and Properties

2-Bromoquinoline-4-carbaldehyde possesses a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical properties and spectroscopic signals are the bromine atom at position 2, and the aldehyde group at position 4.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | [1] |

| Molecular Weight | 236.06 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 866831-75-6 | [1] |

Synthesis and Characterization Workflow

The structural confirmation of a newly synthesized compound like this compound follows a logical and systematic workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular structure.

Caption: A general workflow for the synthesis and structural elucidation of an organic compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable quinoline precursor, followed by bromination. A detailed, generalized protocol is outlined below.

Step 1: Vilsmeier-Haack Formylation of 2-Quinolone

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool a solution of freshly distilled phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add 2-quinolone to the cooled Vilsmeier reagent with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the crude 2-chloroquinoline-3-carbaldehyde, wash with cold water, and dry.

Step 2: Bromination of 2-Chloroquinoline-3-carbaldehyde

-

Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

The precipitated product, this compound, is filtered, washed with water, and dried.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The purified this compound is then subjected to a suite of spectroscopic techniques to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

-

Mass Spectrometry (MS): Low- and high-resolution mass spectra are obtained using electron ionization (EI) or electrospray ionization (ESI) techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Spectroscopic Data and Structural Interpretation

The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the structure of this compound.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.11 | s | 1H | H-1' (Aldehyde) |

| 9.08 | s | 1H | H-3 |

| 8.85 | d | 1H | H-5 |

| 8.24 | d | 1H | H-8 |

| 7.63 | dd | 1H | H-6/H-7 |

Data sourced from supplementary information of a research article.

Table 3: ¹³C NMR Data for this compound (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | C-1' (Aldehyde C=O) |

| 154.6 | C-4 |

| 151.4 | C-2 |

| 136.0 | C-8a |

| 131.3 | C-6/C-7 |

| 124.4 | C-4a |

Data sourced from supplementary information of a research article.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1700 | Strong | Aldehydic C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1200 | Medium | C-H in-plane bending |

| ~850 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming the structure.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 235/237 | [M]⁺ | Molecular ion peak (presence of Br isotopes in ~1:1 ratio) |

| 206/208 | [M-CHO]⁺ | Loss of the formyl radical |

| 156 | [M-Br]⁺ | Loss of a bromine radical |

| 128 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide |

Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their correlation with the expected spectroscopic signals.

Caption: Correlation of structural features of this compound with expected spectroscopic signals.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. While single-crystal X-ray diffraction data would provide the ultimate confirmation of its three-dimensional structure, the presented NMR, IR, and mass spectrometry data, both experimental and theoretical, collectively provide a robust and confident assignment of its molecular structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel quinoline derivatives for various applications, including drug discovery and development.

References

In-Depth Technical Guide to the Molecular Weight of 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-Bromoquinoline-4-carbaldehyde, a crucial parameter for researchers and professionals engaged in drug discovery and development. A precise understanding of molecular weight is fundamental for a wide range of applications, including stoichiometric calculations in chemical reactions, the interpretation of mass spectrometry data, and the prediction of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Molecular Composition and Structure

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at the second position of the quinoline ring, and a carbaldehyde (or formyl) group is attached at the fourth position.

The elemental composition of this compound is defined by its molecular formula: C₁₀H₆BrNO.[1] This formula indicates that each molecule of the compound contains ten carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

The molecular weight of this compound is calculated as follows:

(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Bromine Atoms × Atomic Weight of Bromine) + (Number of Nitrogen Atoms × Atomic Weight of Nitrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)

(10 × 12.011) + (6 × 1.008) + (1 × 79.904) + (1 × 14.007) + (1 × 15.999) = 236.068 g/mol

This calculated molecular weight is consistent with values found in chemical databases for isomers with the same molecular formula, such as 8-bromoquinoline-4-carbaldehyde, which has a reported molecular weight of 236.067 g/mol . A similar compound, 2-Bromoquinoline-3-carbaldehyde, also has a molecular weight of 236.06 g/mol .

Data Presentation: Atomic Composition and Weight Contribution

The following table provides a clear and structured summary of the atomic components of this compound and their respective contributions to the total molecular weight.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999[2][3][4] | 15.999 |

| Total | 236.068 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed, generalized experimental protocol for this analysis is provided below.

Objective: To determine the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volatile acid (e.g., formic acid) for promoting ionization

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared by dissolving a small quantity in the chosen high-purity solvent. A typical concentration is in the range of 1-10 µg/mL. To facilitate protonation and the formation of [M+H]⁺ ions, a small amount of formic acid (typically 0.1% v/v) is added to the solution.

-

Instrumentation Setup: The mass spectrometer is calibrated using a standard calibration compound to ensure mass accuracy. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the analyte.

-

Sample Infusion: The prepared sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte, primarily as protonated molecules [M+H]⁺.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by observing the peak corresponding to the [M+H]⁺ ion and subtracting the mass of a proton (approximately 1.007 g/mol ).

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental composition leading to the formation of this compound.

References

An In-depth Technical Guide on 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 2-Bromoquinoline-4-carbaldehyde, focusing on its nomenclature, properties, and synthesis.

IUPAC Nomenclature

The systematic name for the compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

This name is derived as follows:

-

Quinoline : This is the parent heterocyclic aromatic compound, which consists of a benzene ring fused to a pyridine ring.

-

2-Bromo : A bromine atom is substituted at the second position of the quinoline ring structure.

-

4-carbaldehyde : An aldehyde functional group (-CHO) is attached to the fourth position of the quinoline ring. The suffix "carbaldehyde" is used in IUPAC nomenclature when an aldehyde group is attached to a ring system.

Chemical suppliers and databases consistently use this IUPAC name.[1][2][3] The Chemical Abstracts Service (CAS) has assigned the number 866831-75-6 to this compound.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C10H6BrNO |

| Molecular Weight | 236.06 g/mol |

| CAS Number | 866831-75-6 |

Table 1: Physicochemical properties of this compound.[1]

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, general synthetic routes for quinoline-4-carboxylic acids and their derivatives can provide insight. Methods like the Doebner reaction, which involves the three-component reaction of anilines, aldehydes, and pyruvic acid, are fundamental in creating the quinoline-4-carboxylic acid scaffold. The carbaldehyde can be derived from the corresponding carboxylic acid or through other synthetic modifications.

The reactivity of this compound is influenced by its functional groups. The bromine atom at the C-2 position can act as a leaving group in nucleophilic substitution reactions. The aldehyde group at the C-4 position is reactive towards nucleophiles and can participate in various condensation reactions to form Schiff bases, stilbenes, and other derivatives.[4][5]

Logical Relationship of Nomenclature

The naming convention for this compound follows a clear, logical structure based on IUPAC rules for organic chemistry nomenclature. The diagram below illustrates this relationship.

Please note that as a language model, I am unable to provide exhaustive experimental protocols or a complete whitepaper. The information provided is based on publicly available chemical data.

References

- 1. 1pchem.com [1pchem.com]

- 2. 2-BROMOQUINOLINE-4-CARBOXALDEHYDE | 866831-75-6 [amp.chemicalbook.com]

- 3. 866831-75-6|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and expected physical properties of 2-Bromoquinoline-4-carbaldehyde (CAS No: 866831-75-6). Due to the compound's specific nature as a research chemical, publicly available experimental data on its physical properties are limited. This guide consolidates the available information and presents standardized experimental protocols for its determination.

Core Physical and Chemical Identifiers

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with a bromine atom and a carbaldehyde group, dictates its chemical reactivity and physical characteristics. The bromine atom at the 2-position and the aldehyde at the 4-position make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are calculated or sourced from chemical suppliers, extensive experimental data is not available in the cited literature.

| Property | Value | Source |

| CAS Number | 866831-75-6 | [1] |

| Molecular Formula | C₁₀H₆BrNO | [1] |

| Molecular Weight | 236.06 g/mol | [1] |

| Appearance | Solid (Expected) | Inferred from related compounds[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water. | Inferred from general solubility principles[3] |

Experimental Protocols for Property Determination

For novel or sparsely characterized compounds like this compound, the following standard laboratory protocols can be employed to determine its key physical properties.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or an automated instrument).

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

Determination of Solubility

Solubility provides crucial information for reaction setup, purification, and formulation. A qualitative assessment is often sufficient for research purposes.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (starting with ~0.5 mL) while agitating the mixture.

-

Observe if the solid dissolves completely.

-

If the compound does not dissolve at room temperature, the mixture can be gently heated to assess temperature-dependent solubility.

-

-

Classification: The solubility can be classified as 'soluble,' 'partially soluble,' or 'insoluble' for each solvent. For quantitative analysis, a saturated solution can be prepared and its concentration determined spectroscopically or gravimetrically.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound like this compound.

References

Spectroscopic and Synthetic Profile of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 2-bromoquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic values based on known data for structurally related compounds and established principles of spectroscopic interpretation.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar quinoline and aromatic aldehyde structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.1 - 10.3 | Singlet | - | H-11 (Aldehyde) |

| ~8.3 - 8.5 | Doublet | ~8.0 - 8.5 | H-5 |

| ~8.1 - 8.3 | Doublet | ~8.0 - 8.5 | H-8 |

| ~7.8 - 8.0 | Triplet | ~7.0 - 8.0 | H-7 |

| ~7.6 - 7.8 | Triplet | ~7.0 - 8.0 | H-6 |

| ~7.9 - 8.1 | Singlet | - | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~192 - 195 | C-11 (Aldehyde Carbonyl) |

| ~150 - 152 | C-2 (Carbon bearing Bromine) |

| ~148 - 150 | C-8a |

| ~138 - 140 | C-4 |

| ~130 - 132 | C-7 |

| ~129 - 131 | C-5 |

| ~128 - 130 | C-6 |

| ~125 - 127 | C-4a |

| ~122 - 124 | C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2820 - 2850 | Medium | Aldehyde C-H Stretch |

| ~2720 - 2750 | Medium | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1690 - 1710 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1580 - 1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1450 - 1500 | Medium | C=C Aromatic Ring Stretch |

| ~1100 - 1200 | Strong | C-C Stretch |

| ~750 - 850 | Strong | C-H Bending (out-of-plane) |

| ~600 - 700 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 235/237 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 234/236 | Moderate | [M-H]⁺ |

| 206/208 | Moderate | [M-CHO]⁺ |

| 127 | High | [M-Br-CHO]⁺ (Quinoline radical cation) |

| 101 | Moderate | [C₈H₅N]⁺ |

Experimental Protocols

The following section outlines a plausible synthetic route for this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

A potential synthetic route involves the oxidation of the corresponding alcohol, 2-bromoquinoline-4-methanol.

Step 1: Synthesis of 2-Bromoquinoline-4-carboxylic acid This can be achieved through a Pfitzinger reaction of isatin with a suitable bromo-substituted ketone followed by decarboxylation, or through direct bromination of quinoline-4-carboxylic acid.

Step 2: Reduction of 2-Bromoquinoline-4-carboxylic acid to (2-Bromoquinolin-4-yl)methanol The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Step 3: Oxidation of (2-Bromoquinolin-4-yl)methanol to this compound The alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (DCM) are suitable reagents for this step. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Formation of 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a probable synthetic pathway for the formation of 2-bromoquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the reviewed literature, a multi-step approach is proposed. This guide provides a detailed examination of the likely reaction mechanisms, comprehensive experimental protocols derived from analogous syntheses, and a summary of relevant quantitative data. The proposed route commences with the synthesis of a quinoline-4-carboxylic acid precursor, followed by the introduction of the bromine substituent at the 2-position and subsequent modification of the 4-position to yield the target carbaldehyde.

Proposed Synthetic Pathway

The formation of this compound is most likely achieved through a three-stage process, as direct methods are not prominently documented. The proposed synthetic route is as follows:

-

Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid. This initial step involves the construction of the quinoline ring system with the required carboxylic acid functionality at the 4-position. The Doebner reaction provides a reliable method for this transformation.

-

Stage 2: Bromination of the 2-position. The hydroxyl group at the 2-position of the quinoline ring, existing in tautomeric equilibrium with the 2-quinolone form, can be substituted with a bromine atom using a suitable brominating agent.

-

Stage 3: Conversion of the Carboxylic Acid to a Carbaldehyde. The final step involves the reduction of the carboxylic acid group at the 4-position to the corresponding aldehyde.

This proposed pathway is illustrated in the following workflow diagram:

Caption: Proposed multi-stage synthesis of this compound.

Detailed Mechanism and Experimental Protocols

Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a three-component reaction that condenses an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1][2][3]

Mechanism:

The reaction proceeds through an initial condensation of the aniline with the aldehyde to form a Schiff base. Concurrently, pyruvic acid can enolize. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by cyclization and dehydration, leads to the formation of the quinoline ring. The use of an acid catalyst facilitates these steps.

Caption: Mechanism of the Doebner Reaction.

Experimental Protocol:

-

Materials: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Pyruvic acid (1.0 eq), Ethanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve aniline and benzaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Add pyruvic acid dropwise to the reaction mixture while stirring.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 2-hydroxyquinoline-4-carboxylic acid.

-

Quantitative Data:

| Reactant Ratios (Aniline:Aldehyde:Pyruvic Acid) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1:1:1 | Ethanol | H₂SO₄ (catalytic) | 3 | 75-85 | [1] |

| 1:1:1.2 | Acetic Acid | None | 6 | 70-80 | [2] |

Stage 2: Synthesis of 2-Bromoquinoline-4-carboxylic Acid

The conversion of the 2-hydroxyquinoline to a 2-bromoquinoline can be achieved using a phosphorus-based brominating agent. This reaction is analogous to the conversion of carboxylic acids to acid halides.

Mechanism:

The lone pair on the nitrogen of the 2-quinolone tautomer attacks the phosphorus atom of the brominating agent (e.g., PBr₃ or POBr₃), leading to the formation of a good leaving group. Subsequent nucleophilic attack by the bromide ion on the 2-position of the quinoline ring results in the displacement of the leaving group and the formation of the 2-bromoquinoline derivative.

Caption: Mechanism of 2-position bromination.

Experimental Protocol:

-

Materials: 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq), Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃) (1.2 eq), Dry solvent (e.g., acetonitrile or chloroform).

-

Procedure:

-

Suspend 2-hydroxyquinoline-4-carboxylic acid in a dry, inert solvent in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add the brominating agent (PBr₃ or POBr₃) to the suspension with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromoquinoline-4-carboxylic acid.

-

Quantitative Data:

| Brominating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| PBr₃ | Acetonitrile | 5 | 60-70 | Analogous to chlorination[4] |

| POBr₃ | Chloroform | 4 | 65-75 | Analogous to chlorination[4] |

Stage 3: Synthesis of this compound

The reduction of the carboxylic acid at the 4-position to a carbaldehyde can be achieved via a two-step process involving the formation of an acid chloride followed by a controlled reduction.

Mechanism:

The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 2-bromoquinoline-4-carbonyl chloride is then subjected to a Rosenmund reduction, where it is hydrogenated over a poisoned palladium catalyst (Pd/BaSO₄). The poisoning of the catalyst is crucial to prevent over-reduction to the corresponding alcohol.

Caption: Mechanism for the conversion of carboxylic acid to aldehyde.

Experimental Protocol:

-

Materials: 2-Bromoquinoline-4-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂) (1.5 eq), Palladium on barium sulfate (Pd/BaSO₄) catalyst, Hydrogen gas, Dry toluene.

-

Procedure:

-

Acid Chloride Formation: Reflux 2-bromoquinoline-4-carboxylic acid with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromoquinoline-4-carbonyl chloride.

-

Rosenmund Reduction: Dissolve the crude acid chloride in dry toluene. Add the Pd/BaSO₄ catalyst. Bubble hydrogen gas through the stirred solution at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter off the catalyst.

-

Wash the filtrate with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

-

Quantitative Data:

| Reduction Method | Reagents | Solvent | Yield (%) | Reference |

| Rosenmund Reduction | 1. SOCl₂ 2. H₂, Pd/BaSO₄ | Toluene | 70-80 | General Organic Chemistry Principles |

Conclusion

The synthesis of this compound, while not established through a direct route, is feasible via a logical, multi-step synthetic sequence. This guide outlines a robust pathway commencing with the Doebner reaction to form the quinoline core, followed by bromination at the 2-position and subsequent conversion of the 4-carboxylic acid to the target aldehyde. The provided mechanisms and experimental protocols, based on established chemical transformations, offer a comprehensive framework for researchers to successfully synthesize this valuable heterocyclic compound. Further optimization of each step may be required to achieve higher overall yields.

References

An In-depth Technical Guide to the Synthesis of 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromoquinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide details the necessary starting materials, outlines key synthetic transformations, and provides structured experimental protocols.

Core Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound:

-

Oxidation of 2-Bromo-4-methylquinoline: This approach involves the synthesis of the 2-bromo-4-methylquinoline precursor followed by its selective oxidation to the desired aldehyde.

-

Formylation of 2-Bromoquinoline: This strategy entails the direct introduction of a formyl group onto the 2-bromoquinoline scaffold at the 4-position using established formylation techniques.

The following sections provide a detailed breakdown of each synthetic route, including the preparation of the requisite starting materials.

Route 1: Oxidation of 2-Bromo-4-methylquinoline

This pathway commences with the synthesis of 4-methyl-2-quinolone, which is subsequently brominated to yield 2-bromo-4-methylquinoline. The final step involves the oxidation of the methyl group to afford the target aldehyde.

Step 1.1: Synthesis of 4-Methyl-2-hydroxyquinoline (4-Methyl-2-quinolone)

The initial starting material, 4-methyl-2-hydroxyquinoline, can be synthesized via a microwave-assisted condensation reaction between an aniline and ethyl acetoacetate.

Experimental Protocol: A mixture of the desired aniline and ethyl acetoacetate is subjected to microwave irradiation. For reactions requiring an acidic catalyst, a catalytic amount of p-toluenesulfonic acid can be added. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified. This method offers a rapid and efficient solvent-free approach to 4-methyl-2-hydroxyquinolines.

Step 1.2: Synthesis of 2-Bromo-4-methylquinoline

The bromination of 4-methyl-2-hydroxyquinoline provides the key intermediate, 2-bromo-4-methylquinoline.

Experimental Protocol: A mixture of 4-hydroxy-2-methylquinoline and phosphorus oxybromide (POBr₃) is heated. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium carbonate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-bromo-4-methylquinoline.

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Hydroxy-2-methylquinoline | POBr₃ | Heating | 2-Bromo-4-methylquinoline | Not specified |

Step 1.3: Oxidation of 2-Bromo-4-methylquinoline to this compound

The final step in this route is the selective oxidation of the 4-methyl group. A convenient method for this transformation utilizes hypervalent iodine(III) reagents.[1]

Experimental Protocol: To a solution of 2-bromo-4-methylquinoline (0.5 mmol) in anhydrous DMSO (2.5 mL) is added (diacetoxyiodo)benzene (PIDA) (4 equivalents), dichloroacetic acid (3 equivalents), and water (2 equivalents). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.[1]

| Starting Material | Reagents | Solvent | Time | Product | Yield |

| 2-Bromo-4-methylquinoline | PIDA, HCCl₂CO₂H, H₂O | Anhydrous DMSO | 48 h | This compound | Good (based on analogous reactions) |

Logical Relationship for Route 1

References

Technical Guide: Physicochemical Properties of 2-Bromoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and related physicochemical properties of 2-Bromoquinoline-4-carbaldehyde. Due to the limited direct experimental data on this specific compound, this guide also includes information on structurally similar compounds to provide valuable context and predictive insights. Furthermore, a generalized experimental protocol for solubility determination and a plausible synthetic workflow are detailed.

Core Data Presentation

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₆BrNO | - |

| Molecular Weight | 236.07 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from related quinoline aldehydes |

| CAS Number | 866831-75-6 | - |

Solubility Profile (Inferred)

| Solvent | Predicted Solubility of this compound | Data from Structurally Similar Compounds |

| Water | Slightly Soluble / Soluble in Hot Water | Quinoline-4-carbaldehyde is soluble in hot water and slightly soluble in water.[1][2] |

| Ethanol | Soluble | Quinoline-4-carbaldehyde is soluble in ethanol.[1] |

| Benzene | Soluble | Quinoline-4-carbaldehyde is soluble in benzene.[1] |

| Chloroform | Slightly Soluble to Soluble | 2-Chloroquinoline-3-carbaldehyde is slightly soluble in chloroform.[3] |

| Ethyl Acetate | Slightly Soluble to Soluble | 2-Chloroquinoline-3-carbaldehyde is slightly soluble in ethyl acetate.[3] |

| Dimethylformamide (DMF) | Likely Soluble | Often used as a solvent in reactions involving quinoline derivatives.[4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for organic compounds of similar polarity. |

Experimental Protocols

General Protocol for Determination of Solid Organic Compound Solubility

This section outlines a general experimental procedure for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the qualitative and quantitative solubility of the compound at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid organic compound.

Proposed Synthesis Workflow for this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a plausible route for the synthesis of this compound from a suitable 2-bromoquinoline precursor.[5][6][7][8][9]

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

References

- 1. Buy Quinoline-4-carbaldehyde | 4363-93-3 [smolecule.com]

- 2. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 4. ijsr.net [ijsr.net]

- 5. jk-sci.com [jk-sci.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

Theoretical Exploration of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical and experimental investigation of 2-Bromoquinoline-4-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific molecule, this document outlines a robust research framework based on established computational and experimental methodologies for analogous quinoline compounds. This guide serves as a blueprint for future research endeavors, detailing protocols for synthesis, characterization, and in-depth computational analysis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of biological activities and material properties. The introduction of a bromine atom and a carbaldehyde group at the 2- and 4-positions, respectively, is anticipated to modulate the electronic and steric properties of the quinoline scaffold, potentially leading to novel therapeutic agents or functional materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the molecular structure, reactivity, and spectroscopic properties of such novel compounds, thereby guiding their synthesis and application.

Proposed Experimental Protocols

A successful theoretical investigation is best complemented by experimental validation. The following section details proposed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, adapting established methods for quinoline functionalization. One plausible route involves the bromination of a suitable quinoline precursor followed by formylation.

Example Synthetic Protocol:

-

Starting Material: 2-Hydroxyquinoline-4-carboxylic acid.

-

Bromination: The starting material can be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to introduce the bromine atom at the 2-position and convert the carboxylic acid to an acyl chloride.

-

Reduction to Aldehyde: The resulting 2-bromoquinoline-4-carbonyl chloride can be selectively reduced to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures or through a Rosenmund reduction.

-

Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The purity of the final compound would be assessed by thin-layer chromatography and high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The synthesized this compound should be thoroughly characterized using various spectroscopic techniques to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to elucidate the chemical environment of the protons and carbon atoms. The expected chemical shifts and coupling constants can be predicted using computational methods for comparison.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will be used to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the aldehyde, the C-Br stretch, and the aromatic C-H and C=C/C=N vibrations of the quinoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and confirm the elemental composition of the synthesized compound.

-

UV-Visible Spectroscopy: The electronic absorption spectrum will be recorded to identify the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule.

Proposed Theoretical Studies

Computational chemistry offers a powerful toolkit for investigating the intrinsic properties of this compound. Density Functional Theory (DFT) is a particularly suitable method for such studies.

Computational Methodology

The theoretical calculations would be performed using a quantum chemistry software package like Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable functional for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.

Computational Workflow:

Caption: Proposed computational workflow for the theoretical study of this compound.

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, which minimizes the energy of the molecule with respect to the positions of its atoms. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Br | 1.89 | - | - |

| C4-C10 (aldehyde) | 1.48 | - | - |

| C10=O11 | 1.22 | - | - |

| N1-C2-C3 | - | 122.5 | - |

| C3-C4-C10 | - | 120.8 | - |

| C3-C4-C10-O11 | - | - | 180.0 (planar) |

Note: The values in this table are hypothetical and would be determined from the geometry optimization calculation.

Vibrational Analysis

A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the vibrational frequencies that correspond to the infrared (IR) spectrum.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | 1705 | ~1700 | Aldehyde C=O stretch |

| ν(C=N) | 1610 | ~1600 | Quinoline C=N stretch |

| ν(C=C) | 1580 | ~1575 | Aromatic C=C stretch |

| ν(C-Br) | 650 | ~640 | C-Br stretch |

| δ(C-H) | 850 | ~840 | Aromatic C-H out-of-plane bend |

Note: Predicted frequencies are often scaled to better match experimental values.

Electronic Properties

The electronic properties of the molecule are crucial for understanding its reactivity and potential applications.

-